(2E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide
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Overview
Description
(2E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyano group, a fluorophenyl group, and a dimethylamino group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-cyano-4-fluoroaniline with 2-methylpropyl bromide under basic conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(dimethylamino)but-2-enoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
(2E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of (2E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano and fluorophenyl groups contribute to its binding affinity and specificity. The dimethylamino group may play a role in modulating the compound’s solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and ester functional group, used as a flavoring agent.
Latanoprost acid: A prostaglandin analog used in pharmaceuticals.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound used in the development of protein degraders.
Uniqueness
(2E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide is unique due to its combination of a cyano group, fluorophenyl group, and dimethylamino group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where such properties are desirable.
Properties
IUPAC Name |
(E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-12(2)17(20-16(22)6-5-9-21(3)4)13-7-8-15(18)14(10-13)11-19/h5-8,10,12,17H,9H2,1-4H3,(H,20,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCSWOZHYYMLPV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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